molecular formula C10H18N2O2 B1436944 tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1419075-97-0

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1436944
CAS RN: 1419075-97-0
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-SFYZADRCSA-N
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Description

“tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂ . It has an average mass of 198.262 Da and a monoisotopic mass of 198.136826 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8(5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis Improvements : Maton et al. (2010) developed an efficient, scalable route for synthesizing a related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with significant improvements over previous methods. This synthesis was scaled up to produce kilogram amounts, demonstrating its applicability in large-scale production (Maton et al., 2010).

  • Chemical Synthesis Variations : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using a method involving 7-azabicyclo[2.2.1]heptane, which is structurally related to tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (Hart & Rapoport, 1999).

  • Novel Ligand Development : Ji et al. (2007) focused on developing novel ligands derived from 3,6-diazabicyclo[3.2.0]heptane for neuronal nicotinic acetylcholine receptor (nAChR) agonists, showing the compound's potential in neurological applications (Ji et al., 2007).

  • Synthesis of Substituted Diazabicycloheptanes : Yakovlev et al. (2000) proposed a new method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes, highlighting the versatility of these compounds in chemical synthesis (Yakovlev et al., 2000).

  • Development of Novel Scaffolds : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing the development of new scaffolds for preparing substituted piperidines, which are related to diazabicycloheptanes (Harmsen et al., 2011).

  • Piperidine Derivative Synthesis : Moskalenko and Boev (2014) demonstrated the synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, a piperidine derivative, using tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129975
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

1419075-97-0
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

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